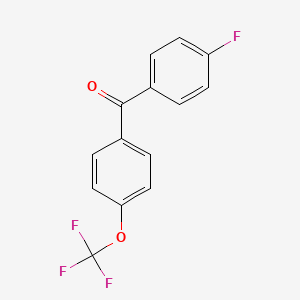

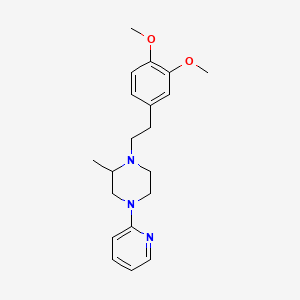

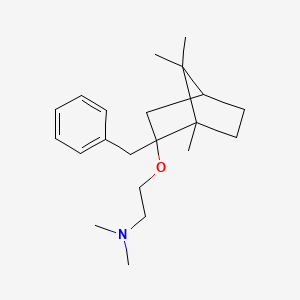

![molecular formula C14H15ClN2O B1623034 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide CAS No. 371219-74-8](/img/structure/B1623034.png)

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide

Übersicht

Beschreibung

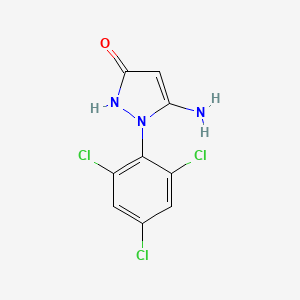

2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide is a chemical compound with the molecular formula C14H15ClN2O . It has a molecular weight of 262.73 .

Molecular Structure Analysis

The InChI key for this compound is ABIVOOWWGYJNLV-UHFFFAOYSA-N . The canonical SMILES representation is C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl .Wissenschaftliche Forschungsanwendungen

Drug Design and Cancer Treatment

The compound has been mentioned in pharmaceutical compositions for modulating kinases, which are enzymes that play a crucial role in various cellular processes. Specifically, it has been linked to the treatment of cancer, suggesting its potential use in targeted therapy .

Structure-Based Drug Design

It is also used in structure-based drug design, which involves the study of biomolecule-ligand complexes and refinement of x-ray crystal complexes. This application is crucial for understanding how drugs interact with their targets at the molecular level .

Modulation of Disease-Relevant Pathways

Another application is in drug repurposing strategies targeting Sirtuin 1 (SIRT1), a protein that influences aging and metabolism-related diseases. Compounds that can bind to the active site of SIRT1 may modulate disease-relevant pathways .

Synthesis of Cyclohepta[b]indole Skeletons

The compound is involved in reactions leading to the formation of cyclohepta[b]indole skeletons, which are important structures in medicinal chemistry for their potential therapeutic properties .

Antimicrobial Activity

There is research on the synthesis and antimicrobial activity of novel compounds with substitutions at the 5-position of the indole ring, indicating its use in developing new antimicrobial agents .

Research and Development (R&D)

The compound is designated for R&D use only, highlighting its importance in scientific research and development for discovering new applications and understanding its properties .

Safety and Hazards

The safety data sheet for a similar compound, (S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide, suggests that it may be toxic if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to avoid breathing dust/fume/gas/mist/vapours/spray . In case of contact with skin or eyes, it’s advised to wash off with soap and plenty of water, and rinse thoroughly with water for at least 15 minutes, respectively .

Eigenschaften

IUPAC Name |

2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIVOOWWGYJNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394183 | |

| Record name | 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

371219-74-8 | |

| Record name | 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.